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molecular formula C9H16O B019588 2-methyloct-2-en-4-one CAS No. 19860-71-0

2-methyloct-2-en-4-one

Cat. No. B019588
M. Wt: 140.22 g/mol
InChI Key: XKTQVJODAZKGGU-UHFFFAOYSA-N
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Patent
US08410135B2

Procedure details

To a magnetically stirred and ice-cooled solution of N-methoxy-N-methyl-acrylamide (20 gram, 132.7 mmol) in anhydrous tetrahydrofuran (200 ml) in a nitrogen atmosphere was slowly added n-butylmagnesium chloride (132.7 ml, 2 M solution in diethyl ether, 265 mmol) and the resulting mixture was stirred for 30 minutes. The resulting mixture was allowed to attain room temperature and stirred for 40 hours. An aqueous ammonium chloride solution (15 gram dissolved in 100 ml water) was slowly added, followed by addition of ethyl acetate (100 ml). The organic layer was separated, washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give crude 2-methyl-oct-2-en-4-one. Sepacore (80×150 mm column) separation (eluant: petroleum ether (40-60)/diethyl ether=95/5 (v/v)) gave 2-methyl-oct-2-en-4-one (Intermediate IIIb-1) as a colorless oil (9.30 gram, 47% yield). 1H-NMR (400 MHz, CDCl3) δ 0.91 (t, J=7.2 Hz, 3H), 1.27-1.38 (M, 2H), 1.52-1.62 (m, 2H), 1.89 (s, 3H), 2.14 (s, 3H), 2.39 (t, J=7.4 Hz, 2H), 6.08 (br s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
132.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]ON(C)C(=O)C=C.[CH2:9]([Mg]Cl)[CH2:10][CH2:11][CH3:12].[Cl-].[NH4+].C(OCC)(=O)C.[O:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1>>[CH3:24][C:25](=[CH:26][C:27](=[O:23])[CH2:9][CH2:10][CH2:11][CH3:12])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CON(C(C=C)=O)C
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
132.7 mL
Type
reactant
Smiles
C(CCC)[Mg]Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
To a magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to attain room temperature
STIRRING
Type
STIRRING
Details
stirred for 40 hours
Duration
40 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude 2-methyl-oct-2-en-4-one
CUSTOM
Type
CUSTOM
Details
Sepacore (80×150 mm column) separation (eluant: petroleum ether (40-60)/diethyl ether=95/5 (v/v))

Outcomes

Product
Name
Type
product
Smiles
CC(C)=CC(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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